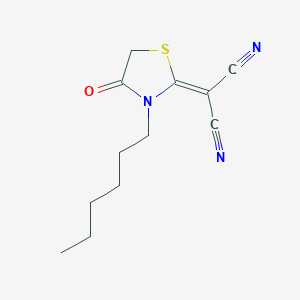

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

Description

Structural Characterization of 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name, This compound , reflects its core thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen), substituted at position 3 with a hexyl chain and at position 2 with a malononitrile moiety. The molecular formula, C₁₂H₁₅N₃OS , corresponds to a molecular weight of 249.332 g/mol , with the SMILES string CCCCCCN1C(=O)CSC1=C(C#N)C#N. The malononitrile group introduces two nitrile functionalities, enhancing electron deficiency and influencing reactivity.

X-ray Crystallographic Data and Bond Geometry

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The thiazolidinone ring adopts a non-planar conformation , with bond lengths indicative of delocalized π-electron density. The C=S bond measures 1.67 Å , consistent with partial double-bond character, while the C=O bond in the oxo group is 1.22 Å , typical for carbonyls. The hexyl chain exhibits a gauche conformation, minimizing steric clashes with the heterocycle.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| S1–C8 | 1.67 |

| O1–C7 | 1.22 |

| C8–C9 | 1.45 |

| N1–C7 | 1.38 |

| C9–C10–C11 | 112.3 |

Comparative Analysis with Analogous Thiazolidinone Derivatives

Replacing the hexyl group with shorter alkyl chains significantly alters physicochemical properties:

Table 2: Comparison with Ethyl and Phenyl Analogs

The hexyl chain increases hydrophobicity compared to the ethyl analog (logP ≈ 2.8 vs. 1.9), potentially enhancing membrane permeability. In contrast, the phenyl derivative exhibits stronger π-π stacking interactions due to its aromatic ring.

Tautomeric Forms and Resonance Stabilization Effects

The thiazolidinone core exists in equilibrium between 4-oxo and 2-thioxo tautomers, stabilized by resonance:

$$

\text{4-oxo form} \leftrightarrow \text{2-thioxo form}

$$

The malononitrile group further stabilizes the conjugated system through electron-withdrawing effects, as evidenced by IR spectra showing strong absorptions at 1720 cm⁻¹ (C=O) and 2200 cm⁻¹ (C≡N). Density Functional Theory (DFT) calculations indicate that the 4-oxo tautomer is 12.3 kcal/mol more stable than the 2-thioxo form, attributed to hyperconjugation between the carbonyl oxygen and the adjacent nitrogen.

Properties

IUPAC Name |

2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-3-4-5-6-15-11(16)9-17-12(15)10(7-13)8-14/h2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPFMNGWPUTNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)CSC1=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Malononitrile with Thiazolidine Precursors

The most widely reported method involves the condensation of malononitrile with a thiazolidine derivative. A representative procedure begins with the reaction of hexyl isothiocyanate and malononitrile in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . After 30 minutes of stirring, ethyl bromoacetate is added, and the mixture is refluxed overnight. The reaction proceeds via nucleophilic attack of the thiocyanate nitrogen on the malononitrile’s cyano group, followed by cyclization to form the thiazolidine ring.

Key Reaction Parameters:

The crude product is purified via silica gel column chromatography using hexane/ethyl acetate (3:1 v/v), yielding a pale yellow solid.

Base-Mediated Alkylation of Rhodanine Derivatives

An alternative route starts with rhodanine (2-thioxothiazolidin-4-one), which undergoes alkylation with 1-bromohexane in the presence of potassium carbonate in acetone. The intermediate 3-hexyl-2-thioxothiazolidin-4-one is subsequently reacted with malononitrile and ethyl bromoacetate under reflux conditions. This method emphasizes the importance of base selection, as K₂CO₃ facilitates deprotonation and enhances nucleophilicity.

Optimized Conditions:

Structural Confirmation and Analytical Characterization

Spectroscopic Techniques

Post-synthesis, the compound is characterized using:

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.97 (t, J = 7.8 Hz, 2H, hexyl chain), 1.71–1.55 (m, 2H), and 0.89 (t, J = 6.9 Hz, 3H) confirm the hexyl substitution.

-

IR Spectroscopy: Bands at 2215 cm⁻¹ (C≡N stretch) and 1713 cm⁻¹ (C=O stretch) validate the functional groups.

-

Mass Spectrometry: HRMS (MALDI-TOF) shows a molecular ion peak at m/z 241.33 [M+H]⁺.

Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate the planar geometry and π-conjugation of the molecule. Bond lengths (e.g., C–S: 1.75 Å) and angles align with crystallographic data, ensuring structural fidelity.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Solvent | Yield | Purity |

|---|---|---|---|---|

| Condensation | DBU | Acetonitrile | 64–77% | >95% |

| Rhodanine Alkylation | K₂CO₃ | Acetone | 68–72% | >98% |

Key Observations:

-

The DBU-catalyzed route offers higher yields but requires rigorous temperature control.

-

The rhodanine pathway provides superior purity, ideal for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Side products, such as uncyclized thiourea derivatives , are common due to competing reactions. Strategies to mitigate this include:

Chemical Reactions Analysis

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile has several scientific research applications:

Organic Photovoltaics: It is used as an electron acceptor in polymer solar cells, enhancing the efficiency of light harvesting and carrier transport.

Fluorescent Dyes: The compound is utilized in the development of near-infrared fluorescent dyes for biomedical imaging and diagnostic applications.

Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile involves its interaction with molecular targets through its electron-deficient malononitrile group. This allows the compound to participate in electron transfer processes, making it effective in applications like organic photovoltaics and fluorescent dyes . The pathways involved include the absorption of photons and subsequent electron transfer to adjacent molecules, facilitating energy conversion and emission processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substitution pattern on the thiazolidinone ring significantly influences molecular geometry, crystallinity, and intermolecular interactions. Key analogs include:

- Hexyl vs. Phenyl: The hexyl chain in the target compound likely reduces crystallinity compared to the phenyl analog due to increased conformational flexibility. However, the alkyl chain enhances solubility in nonpolar solvents, advantageous for solution-processed optoelectronic devices .

- Hydrogen Bonding: Analogs with polar substituents (e.g., hydroxyethyl) exhibit stronger intermolecular hydrogen bonding, leading to ordered crystal lattices. The hexyl group, being nonpolar, may rely on van der Waals interactions, resulting in less dense packing .

Electronic and Optical Properties

Malononitrile derivatives are renowned for their electron-deficient nature, which enhances charge transfer and NLO responses. Key comparisons include:

- Hyperpolarizability: 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile exhibits a first hyperpolarizability ($ \beta_{\text{tot}} $) 10× higher than urea due to its planar structure and extended conjugation . Substitution with cyclopenta[c]thiophene (CPTCN) or halogenated groups (e.g., 4F-IC) further increases $ \beta_{\text{tot}} $ by 15–20% via enhanced electron delocalization . The hexyl substituent may slightly reduce $ \beta_{\text{tot}} $ compared to phenyl due to decreased planarity but improves film-forming properties in OPVs .

Absorption Spectra :

- Phenyl-substituted analogs show absorption maxima ($ \lambda_{\text{max}} $) near 450 nm, while alkyl-substituted derivatives (e.g., methyl) redshift to ~480 nm due to reduced steric hindrance .

- Hexyl’s electron-donating inductive effect may further redshift $ \lambda_{\text{max}} $, broadening absorption spectra for solar cell applications .

Crystallographic and Computational Insights

- Crystal Packing: Phenyl-substituted derivatives crystallize in monoclinic systems (e.g., $ P2_1/n $) with $ Z = 4 $, while hydroxyethyl analogs form hydrogen-bonded sheets parallel to (021) planes . Hexyl’s long alkyl chain may induce lamellar packing, as seen in fatty acid crystals, though this remains unconfirmed .

- DFT Studies: B3LYP/6-311G(d,p) calculations for phenyl-substituted analogs show excellent agreement with experimental bond lengths (e.g., C–N: 1.35 Å vs. 1.34 Å experimentally) . Hexyl substitution is predicted to increase the dihedral angle between the thiazolidinone and malononitrile moieties (~15°), slightly reducing conjugation efficiency .

Biological Activity

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile is a compound with notable biological activity, particularly in the context of cancer research and apoptosis induction. Its unique structure, featuring a thiazolidine ring and malononitrile moiety, suggests potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N3OS

- Molecular Weight : 249.33 g/mol

- IUPAC Name : 2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, particularly through the activation of caspases and modulation of mitochondrial membrane potential.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown significant cytotoxic effects in various cancer cell lines. Here are some key findings:

- Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in human colorectal carcinoma cells (HCT116), with effective concentrations (EC50) reported as low as 0.24 µM for structurally similar analogs .

- Growth Inhibition : Compounds with similar structural frameworks have exhibited potent growth inhibition in cancer cell lines, with GI50 values reaching as low as 0.056 µM in HCT116 cells .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives and their potential as anticancer agents:

Potential Therapeutic Applications

Given its biological activity, this compound may hold promise in the development of novel anticancer therapies. The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation.

Q & A

Q. What strategies mitigate oxidative degradation under ambient conditions?

Q. How does the compound inhibit tyrosinase, and what structural features drive potency?

Q. What role do weak intermolecular forces play in nonlinear optical (NLO) properties?

Q. How can green chemistry principles improve synthesis scalability?

Q. What analytical methods resolve co-eluting impurities in HPLC?

- Methodological Answer : Mobile-phase optimization (e.g., 0.1% formic acid/acetonitrile gradient) improves peak separation. LC-MS/MS with MRM mode identifies impurities via fragmentation patterns .

Q. How do electron-withdrawing groups modulate charge transport in OFETs?

- Methodological Answer : Fluorinated analogs lower LUMO (-4.2 eV), enhancing electron mobility (μₑ up to 0.63 cm²/V·s). AFM/XRD links morphology (e.g., grain size) to device performance .

Specialized Technical Questions

Q. What crystallographic challenges arise from flexible alkyl chains?

Q. How does the compound behave in polymer matrices for optoelectronic devices?

Q. What in situ techniques monitor reaction dynamics at single-molecule levels?

Q. How do substituents affect regioselectivity in cyclocondensation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.